N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Medicinal Chemistry Scaffold Hopping STAT3 Inhibition

Procure this compound when structural novelty is non‑negotiable. The 5‑carboxamide bridge connecting 1‑phenyl‑1H‑benzimidazole to 5‑methyl‑1,3,4‑thiadiazol‑2‑amine creates a chemotype that cannot be substituted by common N‑(benzimidazol‑5‑yl)‑thiadiazole amines. Published SAR shows that even minor linker changes cause order‑of‑magnitude shifts in activity. Use it to fill an unexplored gap in STAT3, kinase, or bromodomain screening libraries. All biological validation remains the end user’s responsibility.

Molecular Formula C17H13N5OS
Molecular Weight 335.39
CAS No. 1203163-41-0
Cat. No. B2403316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
CAS1203163-41-0
Molecular FormulaC17H13N5OS
Molecular Weight335.39
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
InChIInChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23)
InChIKeyMLWHWWCGSQZKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203163-41-0)


N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203163-41-0) is a synthetic small molecule with a hybrid benzimidazole–1,3,4-thiadiazole scaffold, a molecular formula of C₁₇H₁₃N₅OS, and a molecular weight of 335.4 g/mol . It is classified as a benzimidazole carboxamide derivative and is listed in the PubChem database (CID 45503566), where its 2D structure and computed physicochemical properties are registered, but no authoritative bioactivity data, target engagement profiles, or pharmacological annotations are documented . Publicly accessible primary research literature containing quantitative, comparator-based evidence for this precise compound is currently unavailable. Procurement decisions must therefore be based on its structural novelty and its potential as a screening candidate within medicinal chemistry programs targeting kinase or STAT3 pathways, rather than on any validated performance advantage over established analogs.

Structural Complexities of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide That Defeat Simple Interchangeability


In-class substitution of benzimidazole–thiadiazole hybrids for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203163-41-0) is chemically unjustified. The compound's distinct connectivity pattern—a 5-carboxamide linker bridging a 1-phenyl-1H-benzimidazole core to a 5-methyl-1,3,4-thiadiazol-2-amine moiety—is not replicated by analogs such as the N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine series (e.g., compound 40, J. Med. Chem. 2023) or simple thiadiazole–benzimidazole amides . The specific regiochemistry (carboxamide vs. amine linkage), the presence of the N1-phenyl substituent on the benzimidazole, and the 5-methyl group on the thiadiazole each critically influence hydrogen-bonding capacity, conformational flexibility, and target pocket complementarity. Published SAR for related STAT3-inhibiting scaffolds demonstrates that even minor modifications to the linker or substitution pattern can cause order-of-magnitude shifts in cellular activity and selectivity . Consequently, any attempt to replace this compound with a near neighbor without direct, matched-pair comparative data introduces unacceptable risk of altered target engagement, off-target liability, and irreproducible biological results.

Current-State Quantitative Differentiation Evidence for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide


Structural Uniqueness and Scaffold Divergence Relative to the Closest Published Analog Series

The compound embodies a 1-phenyl-1H-benzimidazole-5-carboxamide core linked to a 5-methyl-1,3,4-thiadiazole, a topology absent from all compounds in the two most comparable publicly disclosed series: the N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine STAT3 inhibitors (compound 40 and its 41 analogs) and the 1,3,4-thiadiazole–benzimidazole amide derivatives 13a–j . In the former, the benzimidazole and thiadiazole are connected via a 2-amine bridge rather than a 5-carboxamide linker, and the benzimidazole N1 position is unsubstituted. In the latter series, the amide linkage is present but the benzimidazole N1 position lacks the phenyl substituent, and the thiadiazole bears diverse aryl groups rather than a simple methyl. No compound structurally identical to CAS 1203163-41-0 has been evaluated in a published, comparator-based biological assay. This gap precludes any quantitative claim of differential potency, selectivity, or pharmacokinetic performance.

Medicinal Chemistry Scaffold Hopping STAT3 Inhibition Kinase Inhibitor Design

Absence of Validated Target Engagement or Cellular Activity Data Against STAT3 or Other Cancer Targets

No peer-reviewed study has reported IC₅₀, Kd, or EC₅₀ values for CAS 1203163-41-0 in any biochemical, biophysical, or cell-based assay. The best-characterized comparator, compound 40 (N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold), directly binds the STAT3 SH2 domain and inhibits STAT3 phosphorylation in DU145 cells (IC₅₀ = 2.97 µM) and MDA-MB-231 cells (IC₅₀ = 3.26 µM), achieving 65.3% tumor growth inhibition in a DU145 xenograft model at 50 mg/kg . The second comparator series (13a–j) includes compound 13a, which exhibits potent antiproliferative activity against MCF-7 (IC₅₀ = 0.04 µM), A549 (IC₅₀ = 0.06 µM), Colo-205 (IC₅₀ = 0.12 µM), and A2780 (IC₅₀ = 0.19 µM) cell lines . In contrast, the target compound lacks any experimentally determined IC₅₀, selectivity profile, or in vivo efficacy data. Claims of STAT3 inhibitory activity found on vendor websites are not substantiated by primary data and cannot be verified or used for procurement decisions.

Target Engagement STAT3 Phosphorylation Antiproliferative Activity Cancer Cell Lines

Physicochemical Property Profile Comparison with Lead-Like Benzimidazole–Thiadiazole STAT3 Inhibitors

Computed physicochemical properties for CAS 1203163-41-0 are available from PubChem: molecular weight 335.4 g/mol, XLogP3-AA 3.1, hydrogen bond donor count 1, hydrogen bond acceptor count 5, and rotatable bond count 3 . These values place the compound within lead-like chemical space, but direct comparison with compound 40 (MW ~395, based on disclosed structure) and with compound 13a (MW 452.5, based on 3,4,5-trimethoxy substituent) reveals that the target compound is smaller and less lipophilic than both comparators. While lower molecular weight and moderate lipophilicity are generally favorable for permeability and solubility, no experimental logD, aqueous solubility, metabolic stability, or permeability data have been published for CAS 1203163-41-0. Therefore, any claim of superior ADME properties relative to compound 40 or 13a is speculative.

Drug-Likeness Physicochemical Properties Lead Optimization ADME Prediction

Scientifically Defensible Application Scenarios for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1203163-41-0)


Medicinal Chemistry Hit-Finding and Scaffold Hopping Libraries

Given its unique structural topology—a 5-carboxamide-linked 1-phenylbenzimidazole and 5-methylthiadiazole—this compound is most appropriately deployed as a screening candidate in diversity-oriented or scaffold-hopping libraries targeting protein–protein interaction hubs such as STAT3, kinases, or bromodomains. The scaffold fills an unexplored gap between the well-characterized N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine series and simple thiadiazole–benzimidazole amides . Procurement is justified for organizations conducting high-throughput or fragment-based screening where structural novelty and unexplored chemical space are explicit selection metrics. All biological validation remains the responsibility of the end user.

Negative Control or Selectivity Profiler in STAT3 Pathway Studies

Because the compound's STAT3 inhibitory activity is unverified by primary data , it may serve as a chemically matched negative control in experiments employing validated STAT3 inhibitors such as compound 40 . Its close structural similarity to active benzimidazole–thiadiazole inhibitors, combined with the expectation of differential activity due to the methyl substituent and carboxamide linker, positions it as a useful tool for confirming on-target effects in selectivity profiling panels.

Synthetic Methodology Development and Reference Standard

The compound's convergent synthesis—coupling a benzimidazole-5-carboxylic acid derivative with 2-amino-5-methyl-1,3,4-thiadiazole—provides a model system for method development in amide bond formation, heterocycle functionalization, and purification of hybrid heterocyclic scaffolds. Laboratories developing parallel synthesis or flow chemistry platforms may procure this compound as a reference standard or as a test substrate for reaction optimization, where a known, reproducible structure is required.

Computational Chemistry and Pharmacophore Model Validation

With its computed properties (MW 335.4, XLogP3 3.1, 1 HBD, 5 HBA) , the compound can serve as an input structure for docking, molecular dynamics, or pharmacophore model generation targeting the STAT3 SH2 domain or kinome profiling. Its procurement is defensible for in silico screening campaigns where experimental validation of hits is planned downstream, particularly when comparing scoring functions across structurally distinct benzimidazole–thiadiazole chemotypes.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.